2-(Methylamino)-2-phenylacetic acid
Overview
Description
2-(Methylamino)-2-phenylacetic acid (MAPA) is an organic compound with a wide range of applications in chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used as a starting material for the synthesis of various compounds, including pharmaceuticals and other compounds of interest to the scientific community. MAPA is also useful in biochemical and physiological studies, as it can be used as a substrate or inhibitor of enzymes, or as a probe to study the structure and function of proteins and other macromolecules.
Scientific Research Applications
Pharmacotherapy for PKU : Vogel et al. (2013) explored non-physiological amino acids (NPAAs) to block brain accumulation of phenylalanine in PKU, indicating that 2-(methylamino)alkanoic acid analogs might inhibit phenylalanine accretion into the brain (Vogel et al., 2013).
Antitumor Activity : A study by Shkodinskaia et al. (1987) synthesized derivatives of 2-amino-2-deoxysaccharides and 1-methylamino-1-deoxypolyols acylated by phenylalkanic and amino acids, some showing high antitumor activity (Shkodinskaia et al., 1987).
Conformation Analysis in Model Peptides : Walther (1987) computed stable conformations of formamide and its methyl derivatives, including N-methyl-N-acetyl-aminoacidamides of phenylalanine, using the EPEN/2-model for peptide investigation (Walther, 1987).
Production in Curvularia lunata Culture : A study by Varma et al. (2006) isolated phenylacetic acid derivatives from Curvularia lunata culture, noting the antimicrobial activity of 4-epiradicinol against various bacteria (Varma et al., 2006).
Synthesis of Thiazolecarboxylic Acid Derivatives : Research by Dovlatyan et al. (2004) involved creating 2-methylamino-4-methylthiazole-5-carboxylic acid and its esters, indicating potential applications in medicinal chemistry (Dovlatyan et al., 2004).
Extraction and Spectroscopic Study : Wasewar et al. (2015) examined the reactive extraction of phenylacetic acid with tri-n-butyl phosphate, relevant in pharmaceutical production processes (Wasewar et al., 2015).
properties
IUPAC Name |
2-(methylamino)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPIEYZJPULIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281232 | |
Record name | 2-(methylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-phenylacetic acid | |
CAS RN |
74641-60-4 | |
Record name | 74641-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 74641-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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